2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one
Overview
Description
2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the thiazole ring. The reaction conditions may vary, but common reagents include acetic acid, hydrochloric acid, or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazone moiety.
Reduction: Reduction reactions could target the hydrazone group, converting it to the corresponding hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as an anticancer agent or as a treatment for other diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole, thiosemicarbazone derivatives.
Hydrazone Derivatives: Compounds like isoniazid, phenylhydrazones.
Uniqueness
2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one is unique due to the presence of both the thiazole ring and the hydrazone moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7(8-2-4-9(12)5-3-8)14-15-11-13-10(16)6-17-11/h2-5H,6H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUODIHNXLQOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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